N-3-isoxazolyl-2-thiophenecarboxamide
Overview
Description
N-3-isoxazolyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 194.01499861 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Activity
Research by Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids, among other compounds, against several phytopathogenic fungi. The study found that certain compounds within this series displayed significant inhibitory effects on the growth of fungi like Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea. The presence of carboxamide and carboxylic groups in specific positions was critical for the biological activity against these pathogens (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Inhibition of Dihydroorotate Dehydrogenase
Knecht and Löffler (1998) explored the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, by isoxazol and cinchoninic acid derivatives, including leflunomide and its metabolites. These compounds showed significant inhibitory effects on both rat and human enzymes, suggesting their potential use as immunosuppressive agents (Knecht & Löffler, 1998).
Selective Endothelin Receptor-A Antagonists
Wu et al. (1997) reported that N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides serve as potent and selective small molecule ETA receptor antagonists. This study highlights the potential therapeutic applications of these compounds in treating conditions associated with endothelin-1, such as pulmonary arterial hypertension (Wu, Chan, Stavros, Raju, Okun, & Castillo, 1997).
Antiallergy Agents
Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. These compounds demonstrated significant potency in the rat PCA model, suggesting their potential as orally active antiallergy agents (Hargrave, Hess, & Oliver, 1983).
Insecticidal Activity
Yu et al. (2009) prepared a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and evaluated them for insecticidal activity. The study contributed to the understanding of the chemoselective nucleophilic chemistry of these compounds and their potential application in agriculture (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(6-2-1-5-13-6)9-7-3-4-12-10-7/h1-5H,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKYKDKUGTYDPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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